molecular formula C17H23N3O5S B2381392 N1-cyclopropyl-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide CAS No. 896291-81-9

N1-cyclopropyl-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide

Cat. No.: B2381392
CAS No.: 896291-81-9
M. Wt: 381.45
InChI Key: KVLLYKPJJXQBNM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a five-membered pyrrolidine ring, a three-membered cyclopropyl ring, and a sulfonyl group attached to a phenyl ring with a methoxy substituent. The exact structure would depend on the specific arrangement and connectivity of these groups.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrrolidine ring, the sulfonyl group, and the methoxyphenyl group . These functional groups could potentially undergo a variety of chemical reactions, depending on the conditions.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl group and the nonpolar cyclopropyl and phenyl groups could affect its solubility, stability, and reactivity.

Scientific Research Applications

Crystal Structure and Molecular Conformation Analysis

Research by Banerjee et al. (2002) explored the crystal structure and molecular conformation of a related compound, 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, which has potential as an antineoplastic agent. This study, utilizing X-ray analysis and AM1 molecular orbital methods, provides insight into the molecular structure and conformation, essential for understanding the compound's interaction in biological systems.

Synthesis of Pyrrolidines

Research by Markitanov et al. (2016) highlights the synthesis of pyrrolidines, including compounds containing sulfonyl groups. This study contributes to the broader understanding of synthesizing compounds similar to N1-cyclopropyl-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide, essential for pharmaceutical and chemical research.

Sulfonylation in Organic Synthesis

The work by Dong et al. (2020) on the dearomative tandem spiro-cyclization reaction, which includes sulfonylation processes, is relevant to the synthesis and modification of compounds like this compound. This research offers valuable insights into the functional group transformations and synthesis pathways.

Metabolism of Similar Compounds in Biological Systems

The metabolism of similar sulfonyl and pyrrolidine containing compounds, as studied by Sparks et al. (2012), provides a basis for understanding how this compound may interact and metabolize in biological systems, particularly in insect control agents.

Coordination Chemistry and Compound Interaction

The coordination chemistry and interaction of similar compounds with nickel, as explored by Bermejo et al. (2000), are relevant to understanding the reactivity and potential applications of this compound in chemical reactions and as potential catalytic agents.

Investigation in Antitumor Agents

The investigation into the activity of similar compounds as antitumor agents, such as the study by Wentland et al. (1993), provides context for potential applications of this compound in cancer research and treatment.

Future Directions

The potential applications and future directions for this compound would depend on its biological activity. Compounds with similar structures are often investigated for their potential as pharmaceuticals .

Properties

IUPAC Name

N'-cyclopropyl-N-[[1-(4-methoxyphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O5S/c1-25-14-6-8-15(9-7-14)26(23,24)20-10-2-3-13(20)11-18-16(21)17(22)19-12-4-5-12/h6-9,12-13H,2-5,10-11H2,1H3,(H,18,21)(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVLLYKPJJXQBNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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